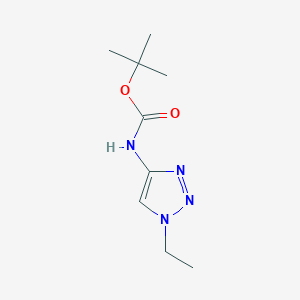
N-Boc-1-ethyl-1H-1,2,3-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-1-ethyl-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of 1,2,3-triazoles. The triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound is of significant interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the N-Boc (tert-butoxycarbonyl) protecting group makes it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-1-ethyl-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as “click chemistry.” This reaction involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring.
Introduction of the N-Boc Group: The N-Boc group can be introduced by reacting the triazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: N-Boc-1-ethyl-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection Reactions: Acidic reagents such as trifluoroacetic acid (TFA) are commonly used for Boc deprotection.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed:
Substitution Reactions: Substituted triazoles with various functional groups.
Deprotection Reactions: Free amine derivatives of the triazole.
Oxidation and Reduction Reactions: Oxidized or reduced triazole derivatives.
科学研究应用
N-Boc-1-ethyl-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in combinatorial chemistry.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of materials with specific properties, such as corrosion inhibitors and photostabilizers.
作用机制
The mechanism of action of N-Boc-1-ethyl-1H-1,2,3-triazol-4-amine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The triazole ring can interact with various molecular targets through hydrogen bonding, π-stacking, and dipole-dipole interactions. The presence of the N-Boc group can influence the compound’s solubility, stability, and bioavailability.
相似化合物的比较
1H-1,2,3-Triazole: The parent compound without the N-Boc and ethyl groups.
1-Ethyl-1H-1,2,3-triazole: Similar structure but without the N-Boc group.
N-Boc-1H-1,2,3-triazole: Similar structure but without the ethyl group.
Uniqueness: N-Boc-1-ethyl-1H-1,2,3-triazol-4-amine is unique due to the presence of both the N-Boc protecting group and the ethyl substituent. These modifications can enhance the compound’s stability, solubility, and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
属性
分子式 |
C9H16N4O2 |
|---|---|
分子量 |
212.25 g/mol |
IUPAC 名称 |
tert-butyl N-(1-ethyltriazol-4-yl)carbamate |
InChI |
InChI=1S/C9H16N4O2/c1-5-13-6-7(11-12-13)10-8(14)15-9(2,3)4/h6H,5H2,1-4H3,(H,10,14) |
InChI 键 |
REXBAVBOWPIURP-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(N=N1)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


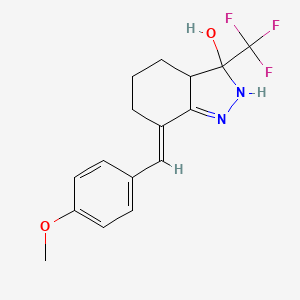
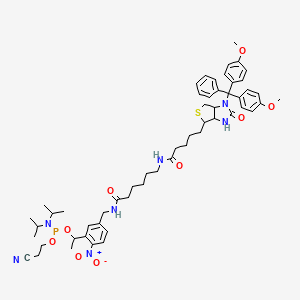
![Methyl 4-((cyclohexylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13723469.png)
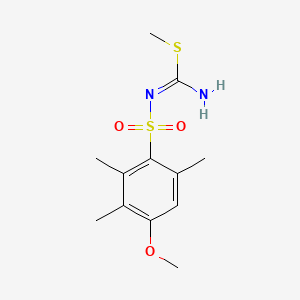
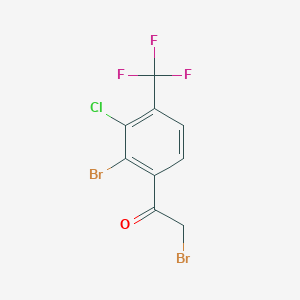

![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13723483.png)

![[(6S,13S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13723495.png)
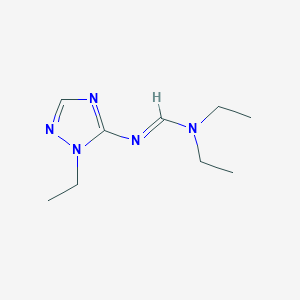

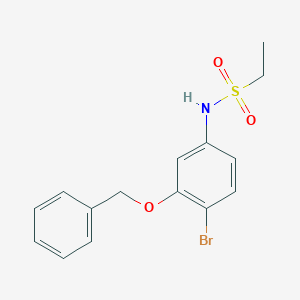
![Spiro[cyclohexane-1,9'-fluorene]-4'-boronic Acid Pinacol Ester](/img/structure/B13723519.png)
![2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid](/img/structure/B13723546.png)
